molecular formula C15H10ClF3N2O B500885 8-Chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 353258-29-4

8-Chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B500885
CAS RN: 353258-29-4
M. Wt: 326.7g/mol
InChI Key: MAXAHMDQWGZENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures due to their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Rearrangements : The chemical 8-Chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is involved in complex synthesis processes. Studies have shown that certain isoxazolones, when substituted with a 2-chloro-5-nitropyridine group and reacted with triethylamine (TEA), yield imidazo[1,2-a]pyridines and indoles. Specifically, the 4-methoxyphenyl derivative produces a mixture of corresponding imidazo[1,2-a]pyridine and 2-pyridylaminoindole, indicating the chemical’s role in these transformations (Azimi & Majidi, 2014). Another study involving similar compounds showed that these rearrangements are a common reaction pathway for these chemicals, producing imidazo[1,2-a]pyridines and indoles under certain conditions (Khalafy, Setamdideh, & Dilmaghani, 2002).

Crystal Structure and Surface Analysis : The crystal structure of imidazo[1,2-a]pyridine derivatives, including the 8-Chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl) variant, has been examined, providing insights into their molecular geometry and potential interactions. The specific orientations of the 4-methoxyphenyl and other related groups in relation to the imidazole rings have been documented, which is crucial for understanding the compound's reactivity and binding properties (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Medicinal Chemistry and Biological Applications

GLP-1 Receptor Agonists Development : A significant research application of this chemical is in the development of glucagon-like peptide 1 receptor (GLP-1R) agonists. A novel core skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2- a]pyridine-2-yl)phenyl acetate derivatives has been identified as a potential GLP-1R activator. These compounds have shown promise in increasing GLP-1 secretion and glucose responsiveness, marking them as potential candidates for anti-diabetic treatment agents (Gong, Cheon, Lee, & Kang, 2011).

Imaging and Diagnostic Applications : The compound's derivatives have been utilized in the synthesis of radiolabeled probes for studying Peripheral Benzodiazepine Receptors (PBR) using SPECT (Single Photon Emission Computed Tomography), indicating its utility in diagnostic imaging and potentially in the development of therapeutic agents (Katsifis, Mattner, Dikić, & Papazian, 2000).

Chemical Detoxification : Another research application involves the chemical detoxification of hazardous substances. Selenoester derivatives of imidazo[1,2-a]pyridine have been synthesized and used for chemical detoxification of HgCl2, indicating potential applications in mitigating mercury-induced toxicity (Sharma, Kumar, Kumar, Mehta, & Bhasin, 2018).

Cancer Research : Selenylated derivatives of imidazo[1,2-a]pyridines have shown promise in breast cancer chemotherapy, particularly in inhibiting cell proliferation and inducing apoptosis, further underscoring the compound's significance in medicinal chemistry and oncology research (Almeida, Rafique, Saba, Siminski, Mota, Filho, Braga, Pedrosa, & Ourique, 2018).

Future Directions

The synthesis of imidazo[1,2-a]pyridines has been attracting substantial interest due to their potential pharmaceutical applications . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O/c1-22-11-4-2-9(3-5-11)13-8-21-7-10(15(17,18)19)6-12(16)14(21)20-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXAHMDQWGZENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.